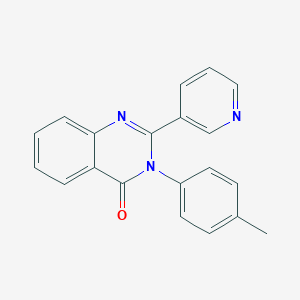
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders.
作用機序
The mechanism of action of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been suggested that it may act as an inhibitor of various enzymes, including topoisomerase and HDAC.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has also been found to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone for lab experiments is its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, more studies are needed to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular diseases and autoimmune disorders.
合成法
The synthesis of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone involves a multi-step process that includes the condensation of 4-methylbenzaldehyde with 2-aminopyridine, followed by cyclization with 2-cyanobenzamide. The final product is obtained by the reduction of the nitrile group to an amine using sodium borohydride.
科学的研究の応用
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective effects and has been found to improve cognitive function and reduce neuroinflammation.
特性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-10-16(11-9-14)23-19(15-5-4-12-21-13-15)22-18-7-3-2-6-17(18)20(23)24/h2-13H,1H3 |
InChIキー |
OKOMERYGOHLZPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)


![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)








